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Abstract
(R)-MRT199665 and its racemate, MRT199665, have emerged as potent, ATP-competitive

inhibitors of the MARK, SIK (Salt-Inducible Kinase), and AMPK families of kinases. The

discovery of MRT199665's efficacy in inducing apoptosis in MEF2C-activated acute myeloid

leukemia (AML) has positioned it as a significant tool for cancer research and a potential

therapeutic lead. This technical guide provides a comprehensive overview of the discovery,

synthesis, and mechanism of action of (R)-MRT199665, with a focus on the detailed

experimental protocols and quantitative data necessary for its scientific evaluation.

Discovery and Rationale
The discovery of MRT199665 as a relevant compound for AML treatment stems from the

identification of MEF2C (Myocyte Enhancer Factor 2C) phosphorylation as a marker for

chemotherapy resistance in this malignancy. The MARK/SIK/AMPK kinase families were

identified as upstream regulators of MEF2C. This led to the investigation of existing kinase

inhibitors for their potential to target this pathway. MRT199665 was identified as a potent

inhibitor of these kinases, capable of inducing apoptosis in MEF2C-activated AML cell lines.[1]

While (R)-MRT199665 is known as an isomer of the parent compound, specific details

regarding the differential activity between the enantiomers are not extensively published in the

public domain.
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Mechanism of Action
MRT199665 exerts its biological effects through the competitive inhibition of ATP binding to the

kinase domains of the MARK, SIK, and AMPK families. The Salt-Inducible Kinases (SIKs) are

key regulators of metabolic and inflammatory pathways. A critical downstream effect of SIK

inhibition is the dephosphorylation of transcriptional co-activators, most notably CRTC3 (CREB-

Regulated Transcription Coactivator 3) and the transcription factor MEF2C.

In their phosphorylated state, CRTC3 and MEF2C are sequestered in the cytoplasm. Inhibition

of SIKs by MRT199665 leads to their dephosphorylation, subsequent nuclear translocation,

and modulation of target gene expression. In the context of MEF2C-activated AML, this

disruption of the SIK-MEF2C signaling axis is a key driver of the observed pro-apoptotic

effects.[1][2][3]
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Caption: SIK Signaling Pathway Inhibition by (R)-MRT199665.

Quantitative Data
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The inhibitory activity of MRT199665 has been characterized against a panel of kinases. The

half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is important

to note that this data is for the racemic mixture, MRT199665.

Kinase Family Target IC50 (nM)

MARK MARK1 2

MARK2 2

MARK3 3

MARK4 2

AMPK AMPKα1 10

AMPKα2 10

SIK SIK1 110

SIK2 12

SIK3 43

Data sourced from multiple references.[2][3][4][5]

Synthesis
A detailed, step-by-step synthesis for (R)-MRT199665 is not readily available in peer-reviewed

literature, which is common for proprietary compounds. However, the synthesis of structurally

related SIK inhibitors has been published, providing a likely analogous synthetic strategy. The

general approach involves the coupling of key heterocyclic intermediates. For informational

purposes, a representative synthetic scheme for a class of SIK2/3 inhibitors is presented

below. It is important to note that this is not the direct synthesis for (R)-MRT199665 but

illustrates the chemical principles involved.
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Illustrative Synthesis of a SIK Inhibitor

Starting Material 1
(e.g., Substituted Pyridine) Intermediate 1

Reaction A
(e.g., Halogenation)

Starting Material 2
(e.g., Boronic Ester) Intermediate 2

Reaction B
(e.g., Borylation)

Final SIK InhibitorReaction C
(e.g., Suzuki Coupling)
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Caption: General Synthetic Workflow for SIK Inhibitors.

Information regarding the chiral separation of MRT199665 to isolate the (R)-enantiomer is not

widely published. Standard techniques for chiral separation, such as chiral High-Performance

Liquid Chromatography (HPLC) or simulated moving bed chromatography, would be

applicable.

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of (R)-
MRT199665 against a target kinase, such as SIK2.

Objective: To determine the IC50 value of (R)-MRT199665 for a specific kinase.

Materials:

Recombinant human SIK2 enzyme

Kinase substrate (e.g., a specific peptide)

ATP (Adenosine triphosphate)

(R)-MRT199665
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Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)

96-well plates

Detection reagent (e.g., ADP-Glo™)

Plate reader

Procedure:

Prepare a serial dilution of (R)-MRT199665 in DMSO.

In a 96-well plate, add the kinase, substrate, and assay buffer.

Add the diluted (R)-MRT199665 or DMSO (vehicle control) to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a detection reagent according to the

manufacturer's instructions.

Calculate the percentage of inhibition for each concentration of (R)-MRT199665 relative to

the vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15605392?utm_src=pdf-body
https://www.benchchem.com/product/b15605392?utm_src=pdf-body
https://www.benchchem.com/product/b15605392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Reagents
(Kinase, Substrate, ATP, Inhibitor)

Dispense Reagents into 96-well Plate

Incubate at 30°C

Add Detection Reagent
(e.g., ADP-Glo™)

Read Luminescence on Plate Reader

Analyze Data and Calculate IC50

Click to download full resolution via product page

Caption: In Vitro Kinase Assay Workflow.

Cell Viability Assay
This protocol outlines a general method for assessing the effect of (R)-MRT199665 on the

viability of AML cell lines.

Objective: To determine the effect of (R)-MRT199665 on the viability and growth of MEF2C-

activated AML cells.

Materials:

AML cell lines (e.g., OCI-AML2, MV4-11)
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Cell culture medium and supplements

(R)-MRT199665

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

96-well microplates

Plate reader

Procedure:

Seed the AML cells into 96-well microplates at a predetermined density.

Allow the cells to adhere or stabilize overnight.

Treat the cells with a serial dilution of (R)-MRT199665 or a vehicle control.

Incubate the plates for a specified period (e.g., 48-72 hours).

Add the cell viability reagent to each well according to the manufacturer's instructions.

Measure the signal (e.g., luminescence or absorbance) using a plate reader.

Normalize the data to the vehicle-treated control cells to determine the percentage of

viability.

Plot the percentage of viability against the logarithm of the drug concentration to determine

the IC50 value.

Western Blot for Phospho-Protein Analysis
This protocol describes a general method to assess the phosphorylation status of SIK

substrates like MEF2C or CRTC3 in response to (R)-MRT199665 treatment.

Objective: To determine if (R)-MRT199665 inhibits the phosphorylation of MEF2C or CRTC3 in

cells.

Materials:
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AML cell lines

(R)-MRT199665

Lysis buffer

Primary antibodies (total and phospho-specific for MEF2C/CRTC3)

Secondary antibody (HRP-conjugated)

SDS-PAGE gels and electrophoresis equipment

Western blot transfer system

Chemiluminescent substrate

Procedure:

Treat cultured AML cells with (R)-MRT199665 at various concentrations for a specified time.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane and probe with primary antibodies against the total and phosphorylated

forms of the target protein.

Wash and incubate with an HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Conclusion
(R)-MRT199665 is a valuable chemical probe for studying the roles of MARK, SIK, and AMPK

kinases in cellular processes. Its potent and selective inhibitory activity, particularly in the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15605392?utm_src=pdf-body
https://www.benchchem.com/product/b15605392?utm_src=pdf-body
https://www.benchchem.com/product/b15605392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


context of MEF2C-driven AML, underscores its importance in cancer biology research. The

experimental protocols and data presented in this guide provide a foundation for further

investigation into the therapeutic potential of this and related molecules. Further research is

warranted to elucidate the specific contributions of the (R)-enantiomer to the overall activity of

the racemic compound and to develop a scalable, enantioselective synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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